Home > Products > Screening Compounds P45650 > 1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE -

1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Catalog Number: EVT-4882277
CAS Number:
Molecular Formula: C19H22N6O3
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Bronchodilators: [, , ]
  • Anti-inflammatory agents: []
  • Antihistamines: [, , , ]
  • Adenosine receptor antagonists: [, , , , , ]
Synthesis Analysis
  • Alkylation of theophylline or theobromine: [, ] This approach typically uses alkyl halides or epoxides to introduce substituents at the 7-position of the xanthine core.
  • Multi-step synthesis: More complex derivatives might require multi-step synthetic routes involving the formation and manipulation of various functional groups. []
Molecular Structure Analysis

Xanthine derivatives generally share a planar purine ring system. The specific conformation and spatial arrangement of substituents can significantly impact their pharmacological activity. Techniques like X-ray crystallography and NMR spectroscopy are frequently employed to elucidate the three-dimensional structure of these compounds. [, , , , ]

Mechanism of Action
  • Phosphodiesterase inhibition: [, , ] By inhibiting phosphodiesterases, these compounds prevent the breakdown of cyclic nucleotides like cAMP, leading to bronchodilation and other effects.
  • Adenosine receptor antagonism: [, , , , , ] Adenosine receptors are involved in various physiological processes, and their antagonism by xanthine derivatives can lead to neuroprotective, anti-Parkinsonian, and other effects.
  • Histamine H1 receptor antagonism: [, , , ] By blocking histamine H1 receptors, these compounds prevent histamine from binding and exerting its effects, leading to reduced allergy symptoms.
Physical and Chemical Properties Analysis
  • Crystalline solids: [, , , , ]
Applications
  • Treatment of respiratory diseases: [, , ] Compounds like theophylline are used as bronchodilators in asthma and chronic obstructive pulmonary disease (COPD).
  • Management of allergies: [, , , ] Some xanthine derivatives act as antihistamines and can be used to alleviate allergy symptoms.
  • Potential treatment for Parkinson's disease: [, , , , ] Adenosine A2A receptor antagonists have shown promise as neuroprotective agents in Parkinson's disease.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

  • Compound Description: This compound is a theophylline derivative investigated for its cardiovascular activity. It exhibited strong prophylactic antiarrhythmic activity in experimental models. []
  • Relevance: This compound shares the core theophylline structure with 1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione. The primary structural difference lies in the substituent at the 7-position of the theophylline ring. While the target compound features a piperazine ring substituted with a 4-methylbenzoyl group, compound 2 has a 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at this position. This difference highlights how modifications at the 7-position can influence the compound's pharmacological properties. []
  • Compound Description: This compound is a synthetic theophylline derivative investigated for its bronchodilatory activity in the context of exercise-induced asthma. It showed statistically significant improvement in FEV1 compared to baseline. []
  • Relevance: This compound belongs to the same theophylline derivative class as 1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione. The primary difference lies in the substituents at the 7 and 8 positions. This compound bears a 2-methylbutyl group at the 3-position and lacks a substituent at the 8-position, in contrast to the target compound's 8-(4-(4-methylbenzoyl)-1-piperazinyl) group. This comparison emphasizes the significance of substituents at these positions in modulating the biological activities of theophylline derivatives. []

(dl)-3, 7-dihydro-1, 8-dimethyl-3-(2-methylbutyl)-1 H-purine-2, 6-dione

  • Compound Description: This compound, structurally similar to the previous one, is also a synthetic theophylline derivative investigated for its effects on exercise-induced bronchospasm. In clinical trials, it effectively blocked exercise-induced reductions in FEV1 and showed potential as a bronchodilator. []
  • Relevance: Like the previous compound, this compound also shares the core theophylline structure with 1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione and differs in the substituents at the 3 and 8 positions. The presence of a 2-methylbutyl group at the 3-position and the absence of a substituent at the 8-position, unlike the target compound's 8-(4-(4-methylbenzoyl)-1-piperazinyl) group, underscores the impact of substituent modifications on the therapeutic potential of theophylline derivatives. []

8-Benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione

  • Compound Description: This compound represents another theophylline derivative. Its crystal structure, as determined by X-ray crystallography, provides insights into its molecular geometry and conformation. []

Properties

Product Name

1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

IUPAC Name

1,3-dimethyl-8-[4-(4-methylbenzoyl)piperazin-1-yl]-7H-purine-2,6-dione

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H22N6O3/c1-12-4-6-13(7-5-12)16(26)24-8-10-25(11-9-24)18-20-14-15(21-18)22(2)19(28)23(3)17(14)27/h4-7H,8-11H2,1-3H3,(H,20,21)

InChI Key

GUDIOPVLRHKULA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.